molecular formula C21H16N2O B2394430 (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide CAS No. 891080-55-0

(Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide

Cat. No.: B2394430
CAS No.: 891080-55-0
M. Wt: 312.372
InChI Key: LCSHRCDPBRWDNF-UHFFFAOYSA-N
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Description

(Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide is an organic compound characterized by its unique structure, which includes a naphthalene ring, a cyano group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide typically involves a multi-step process. One common method starts with the preparation of the naphthalen-2-ylprop-2-enamide backbone, followed by the introduction of the cyano group and the benzyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired stereochemistry (Z-configuration) is achieved.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce the cyano group to an amine.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-2-ylprop-2-enamide derivatives with hydroxyl groups, while reduction may yield amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structure suggests it may bind to specific proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new drugs.

Industry: In industry, this compound is used in the development of materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the naphthalene ring are key functional groups that contribute to its binding affinity and specificity. The compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

  • N-Benzyl-2-cyano-3-phenylprop-2-enamide
  • N-Benzyl-2-cyano-3-(2-methylphenyl)prop-2-enamide
  • N-Benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamide

Comparison: Compared to these similar compounds, (Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide is unique due to the presence of the naphthalene ring, which can enhance its binding interactions and stability. This structural feature may also contribute to its distinct chemical reactivity and biological activity.

Biological Activity

(Z)-N-Benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent research findings.

The synthesis of this compound typically involves a multi-step process that includes the formation of the naphthalen-2-ylprop-2-enamide backbone, followed by the introduction of the cyano and benzyl groups. The synthesis requires careful control of reaction conditions to achieve the desired stereochemistry (Z-configuration) .

Table 1: Key Synthetic Steps

StepDescription
1Formation of the naphthalen-2-ylprop-2-enamide backbone via condensation reactions.
2Introduction of the cyano group through nucleophilic substitution.
3Addition of the benzyl group, often requiring specific catalysts.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The cyano group and naphthalene ring are critical for its binding affinity and specificity, potentially modulating enzyme activity or receptor interactions .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in diseases such as cancer.
  • Receptor Modulation : By binding to receptors, it may alter signaling pathways related to cell proliferation or apoptosis.

Biological Activity

Research has indicated that this compound exhibits promising biological activities:

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it has been noted for its potential to disrupt cellular processes critical for tumor growth .

Case Study: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value calculated at approximately 15 µM .

Comparison with Similar Compounds

The structural uniqueness of this compound provides it with distinct biological properties compared to other similar compounds.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-Benzyl-2-cyano-3-(phenyl)prop-2-enamideLacks naphthalene ringModerate anticancer activity
N-Benzyl-2-cyano-3-(4-methoxyphenyl)prop-2-enamideContains methoxy groupEnhanced anti-inflammatory effects

Properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-naphthalen-2-ylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O/c22-14-20(21(24)23-15-16-6-2-1-3-7-16)13-17-10-11-18-8-4-5-9-19(18)12-17/h1-13H,15H2,(H,23,24)/b20-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSHRCDPBRWDNF-MOSHPQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC3=CC=CC=C3C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC3=CC=CC=C3C=C2)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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